

# Application Notes and Protocols for VIT-2763 in Sickle Cell Disease Research

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## Compound of Interest

Compound Name: VIT-2763

Cat. No.: B1654027

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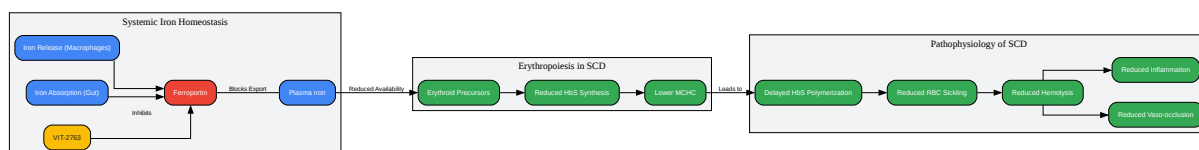
## Introduction

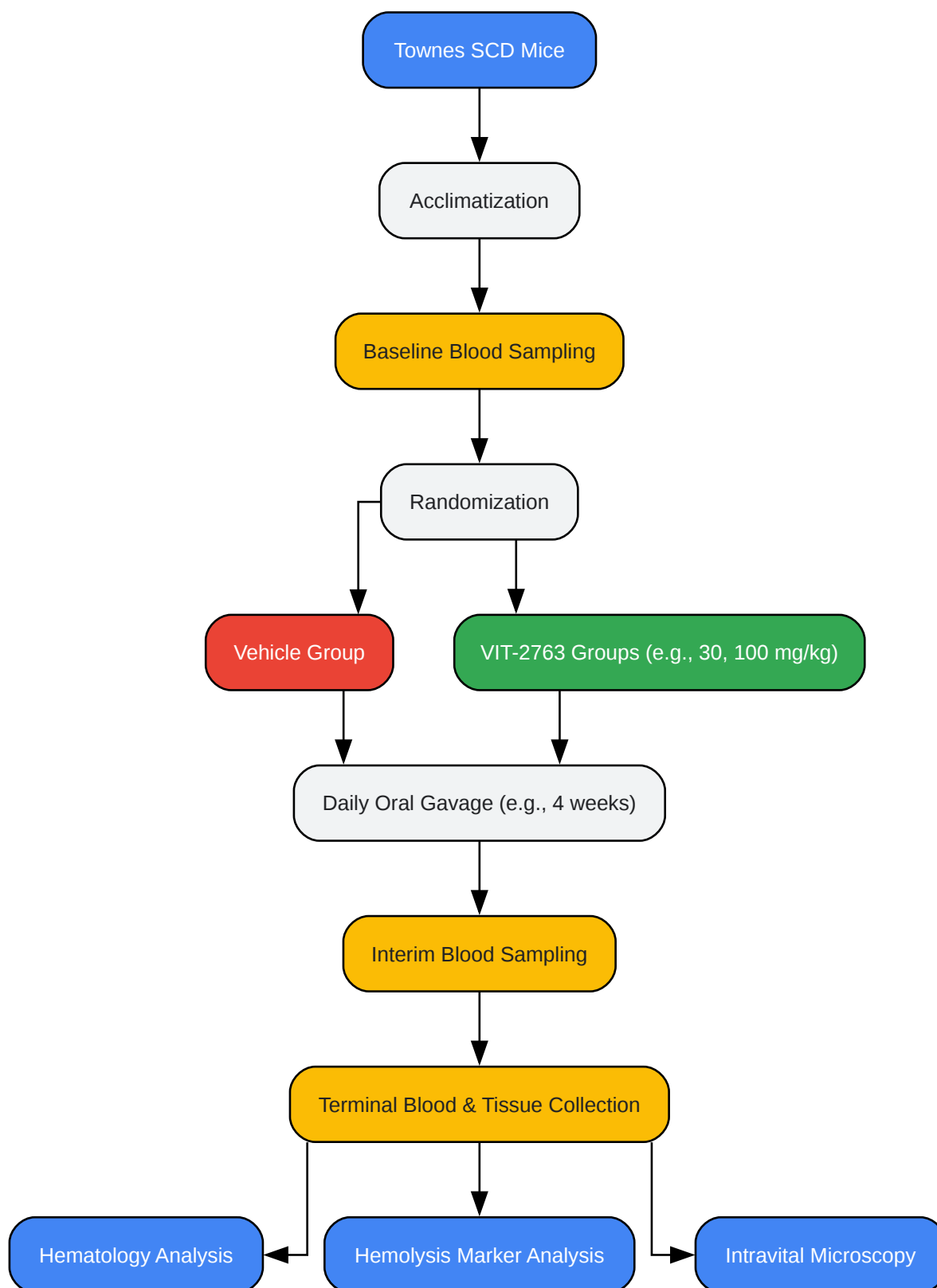
**VIT-2763**, also known as vamifeport, is a first-in-class, orally bioavailable small molecule inhibitor of ferroportin, the sole iron exporter in vertebrates. In the context of sickle cell disease (SCD), **VIT-2763** presents a novel therapeutic strategy by inducing a state of mild, controlled iron restriction. This approach aims to reduce the intracellular concentration of sickle hemoglobin (HbS), thereby mitigating the primary driver of red blood cell (RBC) sickling, hemolysis, and subsequent vaso-occlusive crises (VOCs).<sup>[1][2]</sup> These application notes provide a comprehensive overview of the use of **VIT-2763** in preclinical SCD research, with a focus on the Townes mouse model. Detailed protocols for key experimental assays are provided to facilitate the investigation of **VIT-2763**'s mechanism of action and therapeutic effects.

## Mechanism of Action

**VIT-2763** competitively inhibits ferroportin, preventing the export of iron from enterocytes into the bloodstream and the release of recycled iron from macrophages.<sup>[1]</sup> This systemic iron restriction leads to reduced iron availability for erythropoiesis. In sickle cell disease, this has a dual beneficial effect. Firstly, it lowers the mean corpuscular hemoglobin concentration (MCHC) within red blood cells. A reduction in intracellular HbS concentration is known to delay HbS polymerization, the fundamental event initiating RBC sickling.<sup>[1][2]</sup> Secondly, by limiting iron, **VIT-2763** can reduce the generation of reactive oxygen species (ROS), thereby mitigating

oxidative stress and endothelial activation, which are key contributors to the inflammatory component of SCD.[2]





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## References

- 1. Ferroportin inhibitor vamifeport ameliorates ineffective erythropoiesis in a mouse model of b-thalassemia with blood transfusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral ferroportin inhibitor vamifeport improves hemodynamics in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
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